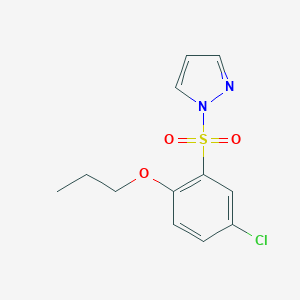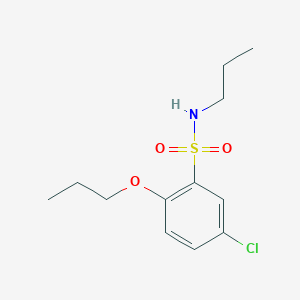![molecular formula C12H16Br2N2O3S B272668 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that exhibits potent activity against various biological targets. In
Mécanisme D'action
The mechanism of action of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that this compound exerts its antitumor activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. Additionally, it has been proposed that this compound may inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis. Furthermore, this compound has been shown to possess anxiolytic and antidepressant properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its potent activity against various biological targets. This compound has been shown to exhibit antitumor and antiviral activity, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the research on 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol. One potential direction is the development of this compound as a novel anticancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, this compound may have potential applications in the treatment of viral infections, and further research is needed to explore this possibility. Furthermore, this compound may have potential as an antidepressant and anxiolytic agent, and further studies are needed to investigate this potential use.
Méthodes De Synthèse
The synthesis of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 1-(2,5-dibromophenyl)sulfonylpiperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%. The purity of the compound can be improved through various purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antiviral activity against herpes simplex virus type 1 and 2. Furthermore, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Formule moléculaire |
C12H16Br2N2O3S |
|---|---|
Poids moléculaire |
428.14 g/mol |
Nom IUPAC |
2-[4-(2,5-dibromophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Br2N2O3S/c13-10-1-2-11(14)12(9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Clé InChI |
QMZBMVAGAPPWTI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)




